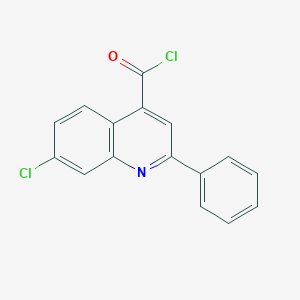
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is a chemical compound that is widely used in scientific research for its unique properties. This compound is a derivative of quinoline and is commonly referred to as 7-chloro-4-quinolinecarbonyl chloride. It is a white to light yellow crystalline powder that is soluble in most organic solvents. In
Mechanism Of Action
The mechanism of action of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cells.
Biochemical And Physiological Effects
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal properties. It has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- in lab experiments is its unique properties. It is a versatile compound that can be used in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. However, one of the limitations of using this compound is its toxicity. It is a highly toxic compound and should be handled with care.
Future Directions
There are several future directions for the use of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl-. One of the future directions is the development of new drugs and pharmaceuticals based on this compound. It has been shown to have antiviral, antibacterial, and antifungal properties, which makes it a promising candidate for the development of new drugs. Another future direction is the development of new fluorescent probes for imaging studies. 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- has been shown to be a useful tool in imaging studies, and further research in this area could lead to the development of new imaging probes. Finally, further research is needed to fully understand the mechanism of action of this compound.
Synthesis Methods
The synthesis of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- involves the reaction of 7-chloro-4-quinolinecarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or acetonitrile. The product is obtained as a white to light yellow crystalline powder and can be purified through recrystallization.
Scientific Research Applications
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is widely used in scientific research for its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. This compound is also used in the development of new drugs and pharmaceuticals. It has been shown to have antiviral, antibacterial, and antifungal properties. It is also used in the development of fluorescent probes for imaging studies.
properties
CAS RN |
174636-74-9 |
|---|---|
Product Name |
4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- |
Molecular Formula |
C16H9Cl2NO |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
7-chloro-2-phenylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-6-7-12-13(16(18)20)9-14(19-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
SEROFVQSNLKZDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)Cl |
synonyms |
4-QUINOLINECARBONYL CHLORIDE,7-CHLORO-2-PHENYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



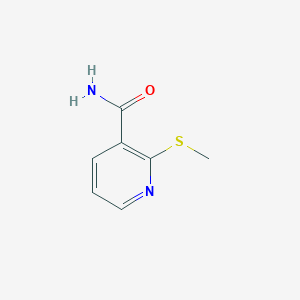
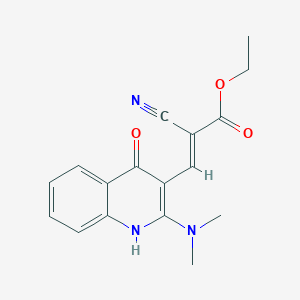
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
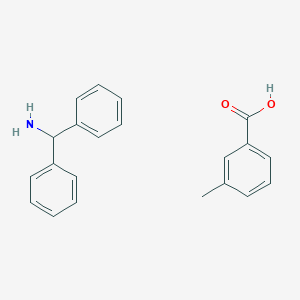
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)
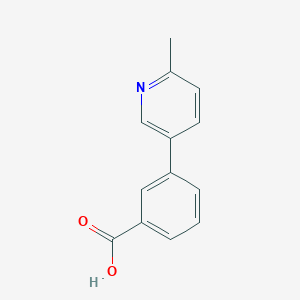
![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
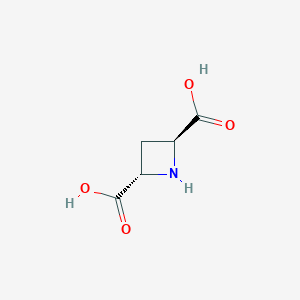
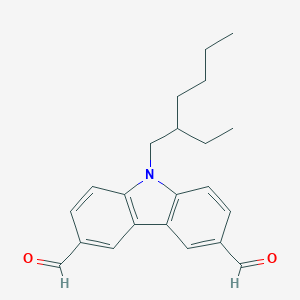
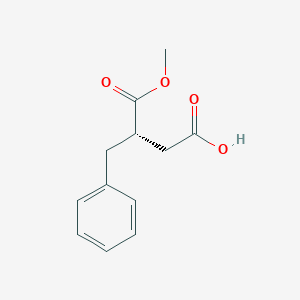
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
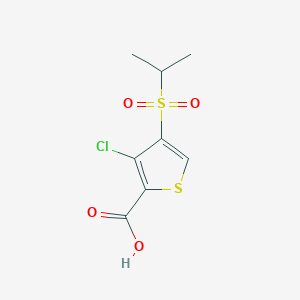
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)